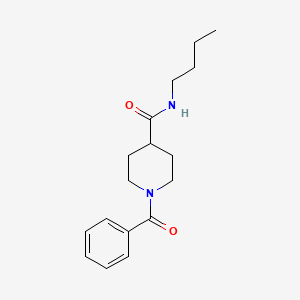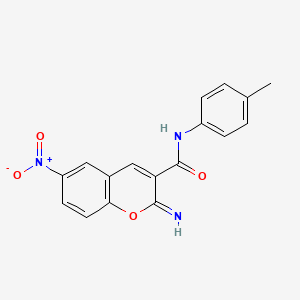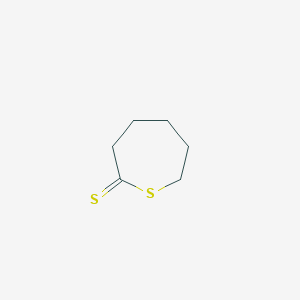![molecular formula C14H10N2O2 B14234316 3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione CAS No. 824405-35-8](/img/structure/B14234316.png)
3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione is a heterocyclic compound with the molecular formula C₁₄H₁₀N₂O₂ It is characterized by a fused ring structure that includes both pyridine and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3,9-dimethylquinoline and suitable reagents can be used to form the desired product through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,8-Dimethylpyrido[2,3-g]quinoline-5,10-dione
- Pyrido[2,3-g]quinoline-5,10-dione
Uniqueness
3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 9 can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
824405-35-8 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3,9-dimethylpyrido[2,3-g]quinoline-5,10-dione |
InChI |
InChI=1S/C14H10N2O2/c1-7-5-9-11(16-6-7)14(18)10-8(2)3-4-15-12(10)13(9)17/h3-6H,1-2H3 |
Clé InChI |
OFBIPYURMQZFAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=C1)C(=O)C3=C(C2=O)N=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


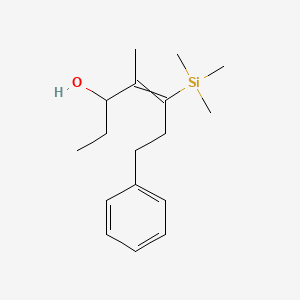
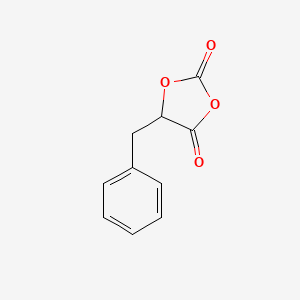
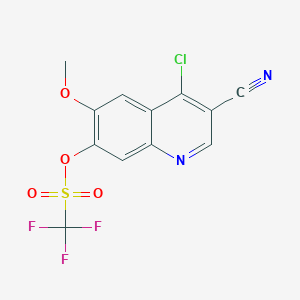
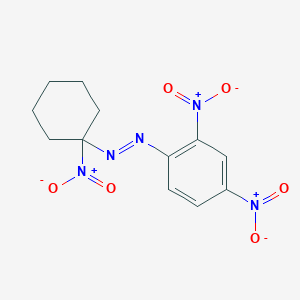
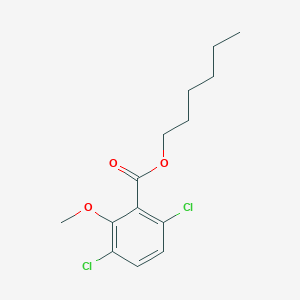

![N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14234264.png)
![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)
![N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide](/img/structure/B14234279.png)
![Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14234291.png)

